molecular formula C13H9NO3 B3032500 1,3-Dihydroxy-10H-acridin-9-one CAS No. 20324-10-1

1,3-Dihydroxy-10H-acridin-9-one

Cat. No. B3032500
CAS RN: 20324-10-1
M. Wt: 227.21 g/mol
InChI Key: RWJOWUMRFOUHTR-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-10H-acridin-9-one is a compound related to the acridine family, which is known for its biological activities, including antimalarial properties. The acridine scaffold has been the subject of various studies due to its potential in medicinal chemistry.

Synthesis Analysis

The synthesis of acridine derivatives has been explored in several studies. For instance, the optimization of 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) for antimalarial activity involved systematic synthesis and testing for activity, solubility, and permeability . Another study focused on the synthesis of 1,3-Dihydroxy-10-methyl-9(10H)-acridinone derivatives, which involved selective etherification and cyclodehydration reactions . Additionally, the synthesis of 1-hydroxy-3-methylacridin-9(10H)-one and 3-hydroxy-1-methylacridin-9(10H)-one was achieved through condensation reactions . A modular synthesis approach was also reported for 9,10-dihydroacridines, which utilized a one-pot reaction sequence in hexafluoroisopropanol .

Molecular Structure Analysis

The molecular structure of acridine derivatives is characterized by the acridine core, which can be modified at various positions to yield different derivatives. The studies have not detailed the specific molecular structure analysis of 1,3-Dihydroxy-10H-acridin-9-one, but they have discussed related compounds and their structural modifications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acridine derivatives include condensation, etherification, cyclodehydration, Claisen rearrangement, and hydroarylation . These reactions are crucial for introducing functional groups and creating the desired acridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of acridine derivatives are influenced by their structure. For example, the solubility and permeability of THAs were important factors in their optimization as antimalarials . The physicochemical properties, such as microsomal stability, were also assessed to identify liabilities of the THA scaffold . In another study, the acid dissociation constant of a 10-hydroxydecahydroacridine-1,8-dione derivative was determined, and its potential as an acid-base titration indicator was explored .

Scientific Research Applications

Chemical Structure Analysis

1,3-Dihydroxy-10H-acridin-9-one has been studied for its unique chemical structure, particularly through NMR spectroscopy. Avellaneda et al. (2002) conducted research on 1H and 13C NMR resonances for various acridin-9(10H)-ones, providing insights into their structural characteristics and potential hydrogen bond and amino–imino tautomerism in such compounds (Avellaneda et al., 2002).

Antipsoriatic Potential

Studies by Putic et al. (2010) have explored the antiproliferative activity of N-unsubstituted hydroxy-10H-acridin-9-ones, including 1,3-dihydroxy-10H-acridin-9-one, against human keratinocyte growth. This research suggests potential applications of these compounds as antipsoriatic agents, with a focus on their structure-activity relationships (Putic et al., 2010).

Bioimaging and Cell Labeling

The combination of 10H-acridin-9-one with other compounds like tyrosine has been used to create molecules with pH-dependent fluorescence changes. Singh et al. (2016) demonstrated the use of such compounds for labeling cancer cells, highlighting their potential in bioimaging applications (Singh et al., 2016).

Antimalarial Activity

Research by Cross et al. (2011) on 1,2,3,4-tetrahydroacridin-9(10H)-ones, a related class of compounds, has shown their potential as antimalarials. This study involved systematic testing for antimalarial activity, solubility, and permeability, providing insights that could be relevant to the development of 1,3-dihydroxy-10H-acridin-9-one derivatives for similar applications (Cross et al., 2011).

Supramolecular Chemistry

The work of He et al. (2013) on derivatives of acridin-9(10H)-ones, including those with hydroxyethyl and chloroethyl groups, reveals their potential in creating supramolecular networks. This research could have implications for the development of advanced materials using 1,3-dihydroxy-10H-acridin-9-one (He et al., 2013).

Photochemistry and Photophysics

Mory et al. (1985) investigated the transient absorption behavior of various 10H-acridin-9-ones, including their S1-Sn and T1-Tn absorptions. This type of research is crucial for understanding the photochemical and photophysical properties of acridone derivatives, which could be applied in fields like photodynamic therapy (Mory et al., 1985).

Future Directions

The future directions in the research of 1,3-Dihydroxy-10H-acridin-9-one involve enhancing its TADF efficiencies while maintaining color purity . This can be achieved by tuning the peripheral groups on carbazole, even without changing donor distortion .

properties

IUPAC Name

1,3-dihydroxy-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-7-5-10-12(11(16)6-7)13(17)8-3-1-2-4-9(8)14-10/h1-6,15-16H,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOWUMRFOUHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420204
Record name 1,3-Dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-10H-acridin-9-one

CAS RN

20324-10-1
Record name 1,3-Dihydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Putic, L Stecher, H Prinz, K Müller - European journal of medicinal …, 2010 - Elsevier
A series of 10-substituted hydroxy-10H-acridin-9-ones were synthesized and studied as potential antipsoriatic agents. The antiproliferative activity of the novel derivatives, which can be …
Number of citations: 22 www.sciencedirect.com
J Banerjee, I Kundu, S Zhang, S Wen… - ACS …, 2019 - ACS Publications
Three oxepinoacridine analogues of the important anti-cancer pyranoacridine natural product acronycine have been synthesized using a combined Claisen rearrangement ring-closing …
Number of citations: 7 pubs.acs.org
E Delestre - 2002
Number of citations: 0

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